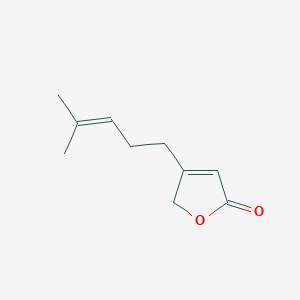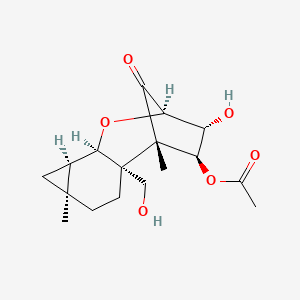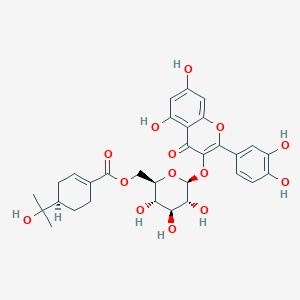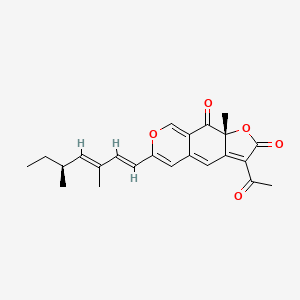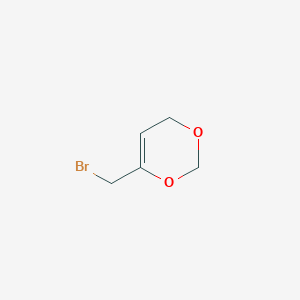
6-(bromomethyl)-2,4-dihydro-1,3-dioxine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(bromomethyl)-2,4-dihydro-1,3-dioxine is an organic compound that features a bromomethyl group attached to a dihydro-dioxine ring. This compound is of interest in organic synthesis due to its potential reactivity and utility as an intermediate in the preparation of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(bromomethyl)-2,4-dihydro-1,3-dioxine typically involves the bromination of a precursor compound. One common method is the visible-light-induced radical bromination using N-bromosuccinimide (NBS) as the brominating agent . This reaction is initiated by a light source, such as a tungsten bulb, and proceeds via a radical mechanism to introduce the bromomethyl group at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
6-(bromomethyl)-2,4-dihydro-1,3-dioxine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles, such as amines, thiols, or alkoxides, to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples of these reactions are less common.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for the bromination step.
Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura.
Nucleophiles: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of functionalized dioxine derivatives.
Applications De Recherche Scientifique
6-(bromomethyl)-2,4-dihydro-1,3-dioxine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: It may be used in the development of biologically active compounds for medicinal chemistry research.
Mécanisme D'action
The mechanism of action of 6-(bromomethyl)-2,4-dihydro-1,3-dioxine in chemical reactions typically involves the formation of a reactive intermediate, such as a radical or carbocation, which then undergoes further transformation. The bromomethyl group is particularly reactive, making it a useful handle for introducing new functional groups into the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(bromomethyl)-2,4-dihydro-1,3-dioxane: A closely related compound with similar reactivity.
6-(chloromethyl)-2,4-dihydro-1,3-dioxine: Another halomethyl derivative with comparable properties.
Uniqueness
6-(bromomethyl)-2,4-dihydro-1,3-dioxine is unique due to its specific substitution pattern and the presence of the bromomethyl group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly valuable in synthetic applications where selective functionalization is required .
Propriétés
Formule moléculaire |
C5H7BrO2 |
|---|---|
Poids moléculaire |
179.01 g/mol |
Nom IUPAC |
6-(bromomethyl)-4H-1,3-dioxine |
InChI |
InChI=1S/C5H7BrO2/c6-3-5-1-2-7-4-8-5/h1H,2-4H2 |
Clé InChI |
GMTMYCKQBJFNLA-UHFFFAOYSA-N |
SMILES canonique |
C1C=C(OCO1)CBr |
Synonymes |
6-bromomethyl-4H-1,3-dioxin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


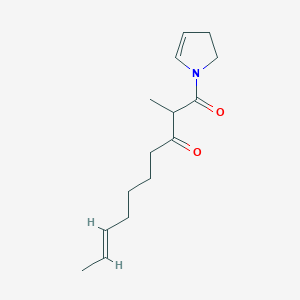
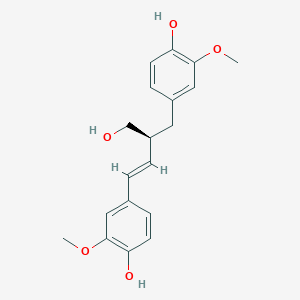
![Calixresorc[4]arene](/img/structure/B1246087.png)
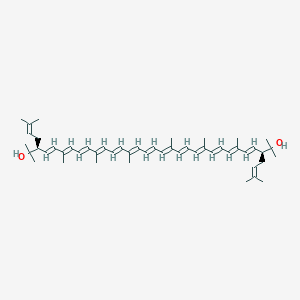


![isorhamnetin 3-O-alpha-L-[6''''-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]](/img/structure/B1246093.png)
